Nav1.8-IN-4 vs. PF-01247324: Superior Potency in Native Human DRG Neurons
Nav1.8-IN-4 demonstrates significantly greater potency than PF-01247324 in inhibiting native TTX-R sodium currents in human dorsal root ganglion (DRG) neurons, which represent a physiologically relevant assay system. The IC50 of Nav1.8-IN-4 is 14 nM , compared to an IC50 of 331 nM for PF-01247324 [1]. This represents a 23.6-fold improvement in potency.
| Evidence Dimension | Inhibition of native TTX-R sodium currents in human DRG neurons |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | PF-01247324: IC50 = 331 nM |
| Quantified Difference | 23.6-fold lower IC50 (more potent) |
| Conditions | Patch-clamp electrophysiology on native human DRG neurons [1] |
Why This Matters
Higher potency in native human sensory neurons suggests that Nav1.8-IN-4 may achieve effective target engagement at lower concentrations, potentially reducing off-target effects and improving the therapeutic window in preclinical pain models.
- [1] Payne CE, et al. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability. Br J Pharmacol. 2015;172(10):2654-2670. View Source
